molecular formula C16H19N3O2 B7571678 N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide

N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide

Cat. No. B7571678
M. Wt: 285.34 g/mol
InChI Key: NEQVGZDJOSBKFR-UHFFFAOYSA-N
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Description

N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been found to interact with several neurotransmitter receptors, including the dopamine D2 receptor, the adenosine A2A receptor, and the sigma-1 receptor. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-4.
Biochemical and Physiological Effects:
N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects, enhancement of cognitive function and memory retention, and inhibition of cancer cell growth and proliferation. N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has also been shown to modulate various signaling pathways in the body, including neurotransmitter signaling and enzyme activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide for lab experiments is its potent and selective activity, which makes it a valuable tool for studying various signaling pathways in the body. However, one limitation of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide is its relatively high cost and limited availability, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide. One area of interest is the development of new drugs based on the structure of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide for the treatment of pain, inflammation, and cognitive disorders. Another area of interest is the investigation of the mechanism of action of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide and its potential interactions with other signaling pathways in the body. Finally, further research is needed to fully understand the potential applications of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide in cancer research and the development of new cancer therapies.

Synthesis Methods

N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-cyanopyridine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In neuroscience, N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been found to enhance cognitive function and memory retention, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-17-16(20)15-10-13(7-8-18-15)19-11-12-5-4-6-14(9-12)21-2/h4-10H,3,11H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQVGZDJOSBKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC=CC(=C1)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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